

# biperiden lactate basic pharmacology and indications

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Biperiden Lactate

CAS No.: 7085-45-2

Cat. No.: S521356

Get Quote

## Core Pharmacology and Mechanism of Action

Biperiden functions primarily as a muscarinic acetylcholine receptor antagonist. The tables below summarize its key pharmacological properties and receptor interactions.

**Table 1: Key Pharmacological Properties of Biperiden**

| Property           | Description                                                                                                                                                |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class         | Anticholinergic, Antiparkinson agent [1] [2]                                                                                                               |
| Molecular Target   | Muscarinic acetylcholine receptors (mAChRs) [3] [4]                                                                                                        |
| Primary MOA        | Non-selective antagonist of M1-M5 mAChR subtypes [1] [4]                                                                                                   |
| Additional Actions | Functional inhibitor of acid sphingomyelinase (FIASMA); Very weak uncompetitive inhibitor of Acetylcholinesterase (AChE) with $K_i$ of 1.11 mmol/L [1] [5] |

**Table 2: Receptor Binding and Selectivity**

| Receptor Subtype | Antagonistic Activity | Notes / Functional Role                                                                 |
|------------------|-----------------------|-----------------------------------------------------------------------------------------|
| M1               | High affinity [1] [5] | Considered primary target for central effects; most abundant mAChR in the brain [3] [1] |
| M2               | Weaker antagonism [1] | -                                                                                       |
| M3               | High affinity [1]     | -                                                                                       |
| M4               | High affinity [1]     | -                                                                                       |
| M5               | High affinity [1]     | -                                                                                       |

The following diagram illustrates the central mechanism of action of biperiden in the corpus striatum for the treatment of Parkinson's disease:



Click to download full resolution via product page

*Biperiden restores dopamine-acetylcholine balance in Parkinson's disease by blocking muscarinic receptors.*

## Clinical Indications and Dosage

Biperiden is clinically used for the following primary conditions [6] [1] [2]:

- **Parkinson's Disease:** Used to reduce muscle stiffness, improve poor muscle control, and to a lesser extent, tremor.
- **Drug-Induced Extrapyramidal Symptoms:** Used to treat or prevent acute side effects, such as dystonia, akathisia, and parkinsonism, caused by antipsychotic drugs and other medications.

**Table 3: Adult Dosage Guidelines**

| Indication                           | Initial Dosage (Oral)               | Maximum Dosage                       | Formulations & Notes                                                                           |
|--------------------------------------|-------------------------------------|--------------------------------------|------------------------------------------------------------------------------------------------|
| Parkinson's Disease                  | 2 mg, three or four times daily [6] | 16 mg per day [6]                    | Available as 2 mg tablets (hydrochloride salt) and injectable solution (lactate salt) [1] [2]. |
| Drug-Induced Extrapyramidal Symptoms | 2 mg, one to three times daily [6]  | Individualized based on response [6] | Injectable form (IM/IV) provides rapid relief for acute reactions [1].                         |

## Experimental Insights and Protocols

Research into biperiden's pharmacology includes studies on its interaction with acetylcholinesterase (AChE), revealing a weak uncompetitive inhibition.

**Table 4: Key Experimental Findings on AChE Inhibition**

| Parameter                             | Finding                                                                 | Significance / Implication                                                           |
|---------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Inhibition Constant (K <sub>i</sub> ) | 1.11 ± 0.20 mmol/L [5]                                                  | Confirms very weak inhibitory potency; not clinically relevant at therapeutic doses. |
| Mechanism                             | Uncompetitive inhibition [5]                                            | Binds to the AChE-substrate complex, a rare mechanism for AChE inhibitors.           |
| Predicted Binding Energy (ΔG)         | -7.84 kcal/mol [5]                                                      | Indicates a favorable spontaneous binding interaction in silico.                     |
| Key Molecular Interactions            | H-bond with Tyr 341; π-π interactions with Tyr 72, Trp 286, Tyr 341 [5] | Suggests binding at the peripheral anionic site of AChE.                             |

**Detailed Experimental Protocol: AChE Inhibition Assay** The following methodology is adapted from research investigating biperiden's interaction with AChE [5]:

- **Objective:** To determine the inhibitory effect and mechanism of biperiden on AChE activity.
- **Method:** Ellman's Spectrophotometric Assay.
- **Reagents:**
  - Electric eel AChE (≥1000 units/mg)
  - Acetylthiocholine chloride (substrate)
  - 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  - **Biperiden lactate** (5 mg/mL ampules)
  - Phosphate Buffered Saline (PBS), pH 7.4
- **Procedure:**
  - Prepare a reaction mixture in a spectrophotometric cuvette containing:
    - 400 μL of DTNB
    - 25 μL of AChE solution
    - 375 μL of PBS
    - 100 μL of biperiden solution (at various concentrations) or PBS (for control)
  - Initiate the enzymatic reaction by adding 100 μL of acetylthiocholine chloride.
  - Measure the absorbance immediately and again after 2 minutes of reaction.
  - Calculate enzyme activity using the extinction coefficient for 5-thio-2-nitrobenzoic acid ( $\epsilon = 14,150 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ ).
- **Data Analysis:**

- Plot enzyme activity ( $1/V$ ) against biperiden concentration (Dixon plot) for at least two different substrate concentrations.
- For uncompetitive inhibition, the lines on the Dixon plot will be parallel.
- Calculate the inhibition constant ( $K_i$ ) from the plot using the formula: Slope =  $1/V_{\max} \times K_i$ , where  $V_{\max}$  is the maximum reaction velocity.

## Safety and Toxicity Profile

### Major Contraindications [6] [1] [2]:

- Narrow-angle glaucoma
- Bowel obstruction or megacolon
- Hypersensitivity to biperiden
- Myasthenia gravis

### Common Side Effects [6] [1] [2]:

- **Central Nervous System:** Drowsiness, dizziness, confusion, agitation, disturbed behavior, euphoria, headache. The drug may lower the seizure threshold.
- **Peripheral (Anticholinergic):** Dry mouth, blurred vision, constipation, urinary retention, decreased sweating, tachycardia.

### Drug Interactions [6] [1] [2]:

- **Other Anticholinergics** (e.g., TCAs, antihistamines, phenothiazines): Additive anticholinergic effects, increasing the risk of side effects, confusion, and central anticholinergic syndrome.
- **CNS Depressants** (e.g., alcohol, benzodiazepines, opioids): Enhanced sedative effects.
- **Metoclopramide:** Biperiden may antagonize the prokinetic effect of metoclopramide.

**Biperiden lactate** is a well-established anticholinergic agent whose primary therapeutic value lies in modulating central cholinergic activity. While research has uncovered additional minor molecular interactions, its clinical profile is dominated by muscarinic receptor antagonism.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Biperiden [en.wikipedia.org]
2. Akineton (Biperiden): Side Effects, Uses, Dosage ... [rxlist.com]
3. Drugs Interfering with Muscarinic Acetylcholine Receptors and ... [pmc.ncbi.nlm.nih.gov]
4. biperiden | Ligand page [guidetopharmacology.org]
5. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]
6. Biperiden (oral route) - Side effects & dosage [mayoclinic.org]

To cite this document: Smolecule. [biperiden lactate basic pharmacology and indications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b521356#biperiden-lactate-basic-pharmacology-and-indications>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)